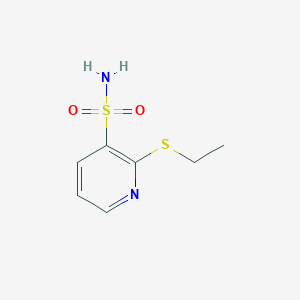
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea, also known as CCT or D422, is a synthetic compound that has been widely used in scientific research for its various applications. CCT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.25 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is also relatively inexpensive and readily available. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-ligand interactions and for drug discovery. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine or sodium hydroxide. The resulting intermediate is then treated with thiourea and a catalyst such as zinc chloride or hydrochloric acid to yield N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anticancer, antiviral, and antifungal properties. In addition, N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Propiedades
Fórmula molecular |
C14H10Cl2N2OS |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
4-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-4-9(5-7-10)13(19)18-14(20)17-12-3-1-2-11(16)8-12/h1-8H,(H2,17,18,19,20) |
Clave InChI |
SPIIQZHASBRWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



